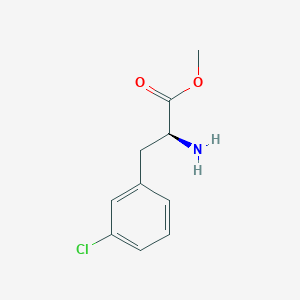
2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of 2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate involves the reaction of 2-cyclobutyl-2-methylpropanol with trifluoromethanesulfonic anhydride. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: It can be oxidized to form different products depending on the reagents and conditions used.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation .
Applications De Recherche Scientifique
2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate is used in various scientific research applications, including:
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which is a good leaving group in nucleophilic substitution reactions. This activation facilitates the formation of new chemical bonds and the modification of existing molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate can be compared with other similar compounds such as:
2-Cyclobutyl-2-methylpropyl methanesulfonate: Similar structure but with a methanesulfonate group instead of a trifluoromethanesulfonate group.
2-Cyclobutyl-2-methylpropyl tosylate: Similar structure but with a tosylate group instead of a trifluoromethanesulfonate group.
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which provides distinct reactivity and stability compared to other sulfonate esters .
Propriétés
Formule moléculaire |
C9H15F3O3S |
|---|---|
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
(2-cyclobutyl-2-methylpropyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H15F3O3S/c1-8(2,7-4-3-5-7)6-15-16(13,14)9(10,11)12/h7H,3-6H2,1-2H3 |
Clé InChI |
IKAMOZKESOLQOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COS(=O)(=O)C(F)(F)F)C1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


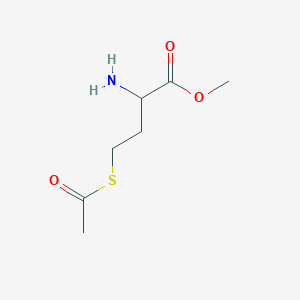
![Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride](/img/structure/B13485820.png)
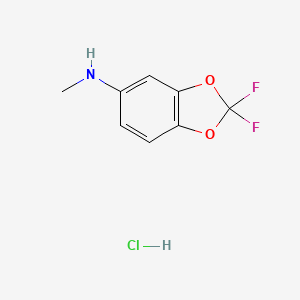

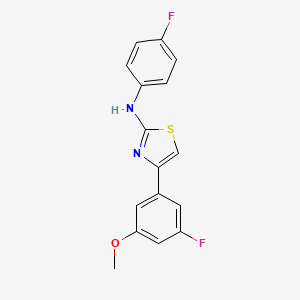
![Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride](/img/structure/B13485848.png)
![5-[2-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485864.png)
![Ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485872.png)
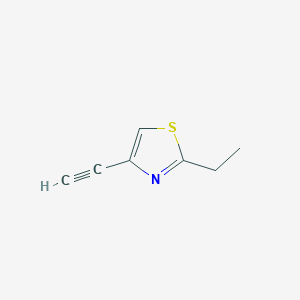
![2-(6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B13485892.png)
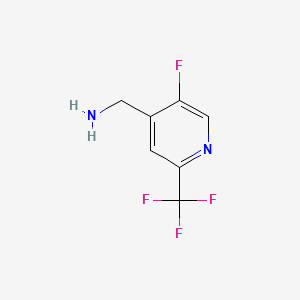
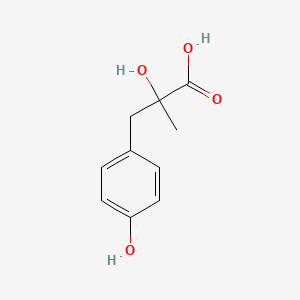
![5,7-Dichloro-2-(4-pyridyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13485910.png)
